Buparlisib, also known as BKM120, is an orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor belonging to the 2,6-dimorpholinopyrimidine family. It competitively targets the ATP-binding site of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are crucial components of the PI3K/AKT/mTOR signaling pathway that governs cell proliferation and survival. A key distinguishing feature of Buparlisib is its demonstrated ability to cross the blood-brain barrier (BBB), making it a critical tool for research involving the central nervous system (CNS).
Selecting a PI3K inhibitor based solely on its 'pan-Class I' designation is a significant procurement risk that can compromise experimental validity. Close chemical analogs like Pictilisib (GDC-0941) exhibit drastically different pharmacokinetic profiles, particularly regarding blood-brain barrier (BBB) permeability, rendering them unsuitable for CNS-focused studies where Buparlisib excels. Furthermore, switching to dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235), introduces confounding variables by simultaneously inhibiting a key downstream effector, which may be undesirable in studies aiming to isolate the specific effects of PI3K inhibition. Even subtle differences in isoform selectivity, off-target kinase interactions, and metabolic stability between seemingly similar pan-inhibitors can lead to divergent biological effects and poor reproducibility, making direct substitution ill-advised for maintaining data integrity.
Buparlisib demonstrates excellent penetration of the blood-brain barrier (BBB), a critical feature for any research targeting the central nervous system (CNS). In murine models, Buparlisib achieves a brain-to-plasma concentration ratio of 1.5 to 2.0. This is a significant advantage over other widely used pan-PI3K inhibitors, such as Pictilisib (GDC-0941), which has a brain-to-plasma ratio of less than 0.03 and is often undetectable in healthy brain tissue. This high degree of brain penetration is not restricted by key efflux transporters like P-gp and BCRP. In human studies on recurrent glioblastoma, Buparlisib achieved a tumor-to-plasma geometric mean ratio of 1.0, confirming effective distribution into brain tumor tissue.
| Evidence Dimension | Brain-to-Plasma Concentration Ratio |
| Target Compound Data | 1.5 - 2.0 (Buparlisib) |
| Comparator Or Baseline | <0.03 (Pictilisib / GDC-0941) |
| Quantified Difference | >50-fold higher brain-to-plasma ratio than Pictilisib |
| Conditions | In vivo pharmacokinetic studies in mice. |
For any in vivo study involving brain tumors or neurological targets, Buparlisib's ability to reach its site of action in the CNS makes it a required choice over non-penetrant alternatives.
Buparlisib provides potent, pan-Class I PI3K inhibition while exhibiting significantly weaker activity against related kinases, which is critical for dissecting specific pathway contributions. In cell-free assays, Buparlisib inhibits p110α, β, δ, and γ with IC50 values of 52 nM, 166 nM, 116 nM, and 262 nM, respectively. In contrast, its inhibitory activity against mTOR and Vps34 is substantially lower, with IC50 values of 4.6 µM and 2.4 µM, respectively. This profile distinguishes it from dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which potently inhibit both PI3K and mTOR complexes. This allows researchers to attribute observed effects primarily to PI3K inhibition without the confounding variable of direct, potent mTORC1/2 blockade.
| Evidence Dimension | IC50 Against mTOR Kinase |
| Target Compound Data | 4.6 µM (4600 nM) (Buparlisib) |
| Comparator Or Baseline | Potent nM-range inhibition (Dactolisib/BEZ235) |
| Quantified Difference | >80-fold less potent against mTOR compared to its p110α inhibition |
| Conditions | Cell-free kinase assays. |
For studies requiring precise interrogation of the PI3K pathway, Buparlisib offers a cleaner tool compound than dual PI3K/mTOR inhibitors, preventing misattribution of biological effects.
Buparlisib demonstrates well-documented solubility and formulation compatibility, facilitating reliable and reproducible dosing for both in vitro and in vivo experiments. It is highly soluble in DMSO (100 mg/mL or ~244 mM), enabling the preparation of high-concentration stock solutions for cell-based assays. For in vivo oral administration, Buparlisib has been successfully and repeatedly formulated in vehicles such as 10% DMSO / 90% corn oil or aqueous solutions containing 10% DMSO and 40% PEG300. This established compatibility contrasts with the challenges often faced with novel or less-characterized inhibitors that may have poor solubility or require extensive formulation development, saving time and ensuring consistent compound exposure in preclinical models.
| Evidence Dimension | Solubility and Formulation |
| Target Compound Data | Soluble to 100 mg/mL in DMSO; compatible with standard oral gavage vehicles (e.g., PEG300, corn oil). |
| Comparator Or Baseline | Compounds with poor solubility or requiring complex/custom formulation development. |
| Quantified Difference | N/A (Qualitative process advantage) |
| Conditions | Standard laboratory and preclinical formulation procedures. |
Procuring a compound with a proven history of successful formulation reduces the risk of experimental delays and ensures consistent, reproducible compound delivery in critical studies.
Given its superior ability to cross the blood-brain barrier compared to analogs like Pictilisib, Buparlisib is the indicated choice for efficacy studies in orthotopic glioblastoma models, patient-derived xenografts of CNS lymphoma, or models of brain metastasis from other solid tumors.
When the research goal is to specifically assess the consequences of inhibiting Class I PI3K activity, Buparlisib's weak activity against mTOR makes it a more precise tool than dual PI3K/mTOR inhibitors like Dactolisib (BEZ235). This is critical for accurately mapping pathway dependencies and mechanisms of action.
Buparlisib's well-characterized potency, selectivity, and formulation properties make it a reliable reference compound for screening campaigns and a suitable candidate for preclinical studies that require consistent and reproducible compound administration, minimizing variability associated with poor handling characteristics.
Acute Toxic;Health Hazard